molecular formula C21H10ClF3O5 B3752617 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B3752617
M. Wt: 434.7 g/mol
InChI Key: JFJWTPWULANHGM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Formation of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety can be introduced through an esterification reaction using furan-2-carboxylic acid and an appropriate alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA: Intercalating into DNA and affecting gene expression.

    Modulation of Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate
  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl ether

Uniqueness

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClF3O5/c22-12-5-3-11(4-6-12)17-18(26)14-8-7-13(29-20(27)15-2-1-9-28-15)10-16(14)30-19(17)21(23,24)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWTPWULANHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
Reactant of Route 6
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

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